2'-Carboxyfluorescein

Fluorescence Spectroscopy pH Sensing Protonation Equilibria

Researchers studying magnesium homeostasis in excitable cells face a critical limitation: commercial Mg²⁺ probes (mag-fura-2, mag-indo-1) exhibit higher affinity for Ca²⁺ than Mg²⁺, requiring extensive correction in calcium-rich biological matrices. 2'-Carboxyfluorescein (2'-CF) directly addresses this with a reversed selectivity profile. • 10-fold higher affinity for Mg²⁺ (Kd ≈ 15.8 mM) over Ca²⁺ (Kd ≈ 158 mM), eliminating Ca²⁺ cross-interference in neuronal and cardiomyocyte assays. • 11-fold fluorescence enhancement upon Mg²⁺ binding at physiological pH, delivering robust HTS assay windows (Z'-factor optimized). • Elevated pKa of 8.8 enables active fluorescence reporting in alkaline microenvironments (pH 8.0-9.0) where standard 5(6)-carboxyfluorescein (pKa ~6.5) is non-fluorescent. • 2'-CFDA (diacetate form) offers superior intracellular retention for flow cytometry, minimizing passive dye leakage during cell division tracking.

Molecular Formula C21H12O7
Molecular Weight 376.3 g/mol
Cat. No. B1257390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Carboxyfluorescein
Synonyms2'-carboxyfluorescein
Molecular FormulaC21H12O7
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=CC(=C(C=C42)C(=O)O)O)C(=O)O
InChIInChI=1S/C21H12O7/c22-10-5-6-13-17(7-10)28-18-9-16(23)14(21(26)27)8-15(18)19(13)11-3-1-2-4-12(11)20(24)25/h1-9,23H,(H,24,25)(H,26,27)
InChIKeySMUBBNYWZGVLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Carboxyfluorescein for Mg²⁺ and Alkaline pH Sensing


2'-Carboxyfluorescein (2'-CF) is a regioisomerically specific xanthene fluorophore belonging to the carboxyfluorescein family, characterized by a carboxyl substitution at the 2'-position of the pendant phenyl ring [1]. This positional isomerism confers a distinct pKa of 8.8, significantly higher than the ~6.5 pKa of standard 5(6)-carboxyfluorescein, making it specifically responsive in alkaline environments [1]. Furthermore, its unique binding pocket enables selective chelation of Mg²⁺ over Ca²⁺—a reversal of the affinity seen in most commercial Mg²⁺ probes—resulting in an 11-fold fluorescence enhancement at neutral pH upon complexation [1].

Alkaline pH sensing capability
Mg²⁺-selective detection over Ca²⁺
Reported improved intracellular retention vs. fluorescein

Why 5(6)-CF and BCECF Cannot Substitute


Indiscriminate substitution among carboxyfluorescein analogs is scientifically invalid due to regioisomer-dependent pKa shifts and ion selectivity profiles. Standard 5(6)-carboxyfluorescein (pKa ~6.5) exhibits negligible fluorescence in alkaline media (pH > 8) where 2'-CF remains active [1], while the commonly used Mg²⁺ probes mag-fura-2 and mag-indo-1 possess higher affinity for Ca²⁺ than Mg²⁺, rendering them unsuitable in calcium-rich biological matrices [1]. Conversely, BCECF—despite its popularity for neutral pH measurements (pKa ~6.98)—lacks the molecular recognition features necessary for Mg²⁺ complexation and shows insufficient sensitivity in alkaline compartments such as mitochondrial matrices or specific subcellular vesicles [2].

Regioisomeric pKa shift limits alkaline compatibility of 5(6)-carboxyfluorescein.

Common Mg²⁺ probes (mag-fura-2, mag-indo-1) exhibit higher Ca²⁺ affinity, causing cross-interference.

BCECF lacks Mg²⁺ recognition and alkaline-range sensitivity.

2'-Carboxyfluorescein Evidence: pKa, Selectivity, and Turn-On


Alkaline-Adapted pKa Advantage

The pKa of 2'-carboxyfluorescein was determined to be 8.8, establishing a responsive window in alkaline solution (pH > 8) [1]. In contrast, the standard isomer mixture 5(6)-carboxyfluorescein exhibits a pKa of approximately 6.5, resulting in a dramatic loss of fluorescence intensity in alkaline environments above pH 7.4 . This 2.3-unit difference in protonation equilibrium translates to a functional shift in pH-sensing range.

Alkaline pKa shift
Reported
pKa = 8.8 (2'-CF) vs. 6.5 (5(6)-CF)
Supports alkaline pH monitoring (>8.0) with adequate signal
ΔpKa +2.3; aqueous conditions
Fluorescence Spectroscopy pH Sensing Protonation Equilibria

Mg²⁺-Selective Affinity Reversal

The apparent dissociation constant (Kd) of the Mg²⁺-2'-CF complex was measured at 15.8 mM at neutral pH, while the Kd for the Ca²⁺-2'-CF complex was approximately 10-fold higher (i.e., ~158 mM), indicating selective Mg²⁺ binding [1]. This behavior is unique among visible light-excitable fluorescent Mg²⁺ probes; commercially available alternatives (e.g., mag-fura-2, mag-indo-1) exhibit higher affinity for Ca²⁺ than Mg²⁺, confounding data in biological systems where free Ca²⁺ concentrations fluctuate in the nanomolar to micromolar range [1].

Mg²⁺ selectivity reversal
Reported
Kd (Mg²⁺) = 15.8 mM; Kd (Ca²⁺) ~158 mM (10×)
Enables Mg²⁺ quantification without heavy Ca²⁺ buffering
HEPES pH 7.4; commercial probes show inverse preference
Ion Sensing Magnesium Homeostasis Chelation Chemistry

Mg²⁺ Complexation Triggers Fluorescence Turn-On

The formation of the Mg²⁺-2'-CF complex induces a bathochromic shift in absorption and emission maxima accompanied by a reduction in pKa from 8.8 (free ligand) to 6.8 (complex) [1]. This 2.0-unit pKa drop shifts the equilibrium toward the highly fluorescent dianion species at neutral pH, resulting in an 11-fold increase in fluorescence intensity relative to the unbound probe under identical physiological conditions [1].

Turn-on fluorescence
Reported
11-fold enhancement
Supports high signal-to-background for screening
Free vs. Mg²⁺-bound, neutral pH
Fluorescence Switch Metal Ion Sensing Ratiometric Imaging

Superior Cellular Retention in Viability Assays

Carboxyfluorescein derivatives, including 2'-carboxyfluorescein, contain additional carboxylate moieties conferring a net negative charge (-3 when fully ionized) compared to fluorescein (net charge -2) [1]. Studies evaluating fluorogenic esters demonstrate that carboxyfluorescein diacetate (CFDA) is superior to fluorescein diacetate (FDA) specifically because the hydrolyzed carboxyfluorescein exhibits significantly reduced passive diffusion across intact cell membranes, thereby minimizing rapid efflux artifacts [1]. This class-level retention property is foundational for accurate, time-resolved viability and proliferation tracking.

Cellular retention
Class-level
Reported reduced passive efflux vs. fluorescein
Supports long-term viability tracking without dye leakage artifacts
Class-level property; retention may vary by cell type
Cell Viability Esterase Substrate Intracellular Retention

2'-Carboxyfluorescein Applications


Selective Intracellular Mg²⁺ Quantification

Given the 10-fold higher affinity of 2'-CF for Mg²⁺ over Ca²⁺ [1], this compound is uniquely suited for studying magnesium homeostasis in excitable cells (neurons, cardiomyocytes). Unlike commercial probes that require extensive Ca²⁺ correction, 2'-CF provides a direct readout of Mg²⁺ fluctuations in the millimolar range, enabling precise correlation with ATP hydrolysis and membrane excitability without cross-interference from calcium transients [1].

Real-Time Alkaline pH Monitoring in Organelles

The elevated pKa of 8.8 allows 2'-CF to function as an effective fluorescent reporter in alkaline microenvironments (pH 8.0-9.0) where standard 5(6)-carboxyfluorescein (pKa 6.5) is largely non-fluorescent [1]. This makes it an essential tool for validating mitochondrial membrane potential uncoupling or measuring pH within alkaline secretory vesicles in pancreatic acinar cells and mast cells [1].

High-Throughput Screening of Mg²⁺ Modulators

The 11-fold fluorescence enhancement upon Mg²⁺ binding at physiological pH provides a robust assay window (Z'-factor optimization) for HTS campaigns [1]. This high dynamic range reduces false positive/negative rates when screening compound libraries for modulators of magnesium transporters (e.g., TRPM7, MagT1), where weak partial agonists might otherwise be missed with probes exhibiting lower fold-changes in emission [1].

Long-Term Viability and Proliferation Tracers

Capitalizing on the class-level advantage of carboxyfluoresceins over fluorescein [1], 2'-carboxyfluorescein diacetate (2'-CFDA) serves as a reliable esterase substrate for flow cytometry. Its retention minimizes signal decay over time, ensuring that cell division tracking (via dye dilution) and membrane integrity assays accurately reflect biological processes rather than passive dye leakage [1].

Application
Selection Property
Validation Focus
Mg²⁺ flux studies in excitable cells
Mg²⁺-selective chelation over Ca²⁺
Ca²⁺ interference and Kd verification
Alkaline organelle pH monitoring
Alkaline-range pKa profile
pH calibration in mitochondrial/vesicular matrices
HTS for Mg²⁺ transport modulators
High-contrast fluorescence turn-on
Assay window and Z'-factor optimization
Cell viability and proliferation tracking
Reported improved intracellular retention
Dye dilution and efflux rate consistency

Technical Documentation Hub

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16 linked technical documents
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